This compound is primarily extracted from natural sources, particularly the leaves of Eucalyptus viminalis and Alstonia scholaris. The extraction process typically involves solvent extraction techniques to isolate the compound from plant materials, which are rich in various bioactive triterpenoids .
3-Hydroxy-11-ursen-28,13-olide belongs to the class of compounds known as triterpenoids, which are characterized by their complex structures derived from the isoprene unit. Triterpenoids have been extensively studied for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antibacterial effects .
The synthesis of 3-Hydroxy-11-ursen-28,13-olide can be achieved through both natural extraction and synthetic routes. The natural extraction involves using organic solvents to isolate the compound from plant sources. In laboratory settings, synthetic methods may include chemical modifications of simpler triterpenoid precursors.
The molecular structure of 3-Hydroxy-11-ursen-28,13-olide features a tetracyclic framework typical of triterpenoids. The presence of a hydroxyl group at position three and a lactone ring at positions 28 and 13 enhances its reactivity and biological activity.
3-Hydroxy-11-ursen-28,13-olide can undergo several chemical reactions:
Reactions are typically carried out using reagents such as potassium permanganate for oxidation or sodium borohydride for reduction. Controlled temperatures and pH levels are essential to ensure high yields and specificity in reactions .
The mechanism of action for 3-Hydroxy-11-ursen-28,13-olide primarily involves its interaction with cellular targets in cancer cells:
Molecular docking studies indicate that 3-Hydroxy-11-ursen-28,13-olide binds effectively to various cancer-related targets with binding energies ranging from -6.6 to -10.2 kcal/mol .
3-Hydroxy-11-ursen-28,13-olide has garnered attention for its potential applications in:
Belonging to the ursane triterpenoid subclass, 3-Hydroxy-11-ursen-28,13-olide features the characteristic pentacyclic framework of this group, modified by a C11-C13 double bond and a lactone bridge between C-13 and C-28. Its molecular formula is C30H46O3, with a molecular weight of 454.7 g/mol. The compound’s stereochemical complexity includes seven chiral centers, with the 3β-hydroxy group playing a pivotal role in its biological interactions [1] [8].
Table 1: Key Structural Features of 3-Hydroxy-11-ursen-28,13-olide
Structural Element | Description |
---|---|
Core Skeleton | Ursane-type pentacyclic triterpenoid |
Functional Modifications | Δ11 double bond; 13β,28-γ-lactone ring; 3β-hydroxy group |
Molecular Formula | C30H46O3 |
Molecular Weight | 454.7 g/mol |
Stereochemistry | Chiral centers at C-3, C-4, C-5, C-8, C-10, C-13, C-14, C-17, C-18, C-19, C-20 |
Canonical SMILES | CC1CCC23CCC4(C5(CCC6C(C(CCC6(C5C=CC4(C2C1C)OC3=O)C)O)(C)C)C)C |
The lactone ring formation arises from esterification between the C-28 carboxyl group and the C-13 hydroxy group, a feature corroborated by IR spectra showing carbonyl stretching at ~1760 cm-1 (lactone) and ~3400 cm-1 (hydroxyl). Nuclear Magnetic Resonance (NMR) studies confirm the E-configuration of the Δ11 double bond and the β-orientation of the C-3 hydroxy group [3] [8]. These structural attributes directly influence its solubility profile, favoring organic solvents like chloroform, DMSO, and ethyl acetate over aqueous matrices [3] [5].
The compound was first isolated in the early 2000s from Eucalyptus viminalis leaves during bioactivity-guided fractionation studies. Initial structural elucidation relied on extensive spectroscopic techniques, including 1H-NMR, 13C-NMR, APT (Attached Proton Test), and 2D experiments (gHSQC, gHMBC). These analyses confirmed the presence of a γ-lactone moiety and established the compound’s pentacyclic architecture [3] [5].
Significant milestones in its characterization include:
Early pharmacological assessments revealed its moderate antiproliferative activity against the A2780 human ovarian cancer cell line, with IC50 values comparable to reference triterpenoids like oleanolic acid. This discovery catalyzed further exploration of its anticancer potential [3] [6].
3-Hydroxy-11-ursen-28,13-olide occurs in taxonomically diverse plant families, predominantly within the orders Lamiales, Rosales, and Myrtales. Its occurrence correlates with ecological stress adaptations, suggesting a role in plant defense mechanisms against pathogens and herbivores [2] [4] [5].
Table 2: Plant Sources and Geographical Distribution of 3-Hydroxy-11-ursen-28,13-olide
Plant Species | Family | Plant Part | Geographical Region | Reference |
---|---|---|---|---|
Eucalyptus viminalis | Myrtaceae | Leaves | Australia, Mediterranean | [2] [3] [5] |
Alstonia scholaris | Apocynaceae | Leaves | Southeast Asia | [2] |
Potentilla chinensis | Rosaceae | Roots | China, Korea | [2] |
Catharanthus roseus | Apocynaceae | Whole plant | Vietnam, Madagascar | [9] |
Periploca somaliensis | Apocynaceae | Fruits | Somalia | [3] |
Notably, the compound often coexists with structurally analogous triterpenoids (e.g., ursolic acid, oleanolic acid) in these species. In Catharanthus roseus, it constitutes part of a bioactive matrix demonstrating anti-glucosidase activity, highlighting its synergistic role in plant-derived therapeutics [9]. Its yield varies significantly across species—highest in Eucalyptus viminalis (0.4–0.6% dry weight)—influenced by extraction methodologies, typically involving methanol or ethyl acetate solvents [3] [5].
Ethnobotanical records attribute anti-inflammatory and antioxidant properties to plants containing this compound. For instance, Alstonia scholaris and Potentilla chinensis have been used in traditional Chinese and Dai medicine for treating infections, inflammation, and metabolic disorders [2] [6]. Modern pharmacological studies validate these uses through mechanistic insights:
Antioxidant and Anti-inflammatory Effects
Anticancer Properties
Metabolic Disease Applications
These pharmacological attributes position 3-Hydroxy-11-ursen-28,13-olide as a scaffold for developing therapeutics targeting chronic inflammation, oncology, and metabolic disorders. Ongoing research focuses on structural optimization to enhance bioavailability and target specificity [3] [6] [9].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2